molecular formula C22H30ClN3O3S B2854633 2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216817-36-5

2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2854633
CAS No.: 1216817-36-5
M. Wt: 452.01
InChI Key: DSYXXLDDZPHNCE-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative characterized by a 4-butoxybenzamido substituent at position 2 and an isopropyl group at position 6 of the tetrahydropyridine ring. Its hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S.ClH/c1-4-5-12-28-16-8-6-15(7-9-16)21(27)24-22-19(20(23)26)17-10-11-25(14(2)3)13-18(17)29-22;/h6-9,14H,4-5,10-13H2,1-3H3,(H2,23,26)(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYXXLDDZPHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

The compound shares structural motifs with bioactive thiophene and thieno-pyridine derivatives. Key comparisons include:

Compound Name Core Structure Substituents Target Receptor Bioactivity Reference
2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl Thieno[2,3-c]pyridine 4-butoxybenzamido (position 2), isopropyl (position 6) Putative ADP receptor (inferred) Unknown (synthesized but untested)
PD 81,723 Thiophene 3-(trifluoromethyl)phenyl (position 3), 4,5-dimethyl (thiophene ring) Adenosine A1 Allosteric enhancer (slows agonist dissociation)
Compound C1 (Zhou et al., 2011) Thieno-tetrahydropyridine Unspecified substituents ADP receptor Superior antiplatelet activity vs. ticlopidine

Key Structural Determinants of Activity

  • Thiophene vs. Thieno-Pyridine Core: PD 81,723 (thiophene core) exhibits dual allosteric enhancement and competitive antagonism at adenosine A1 receptors, with activity dependent on a 2-amino group and trifluoromethylphenyl substitution . In contrast, thieno-pyridine derivatives (e.g., Compound C1) target ADP receptors, where the fused pyridine ring may enhance conformational stability for receptor binding .
  • The isopropyl group at position 6 may sterically hinder metabolic degradation, enhancing plasma half-life relative to non-branched alkyl analogs .

Mechanistic and Pharmacokinetic Considerations

  • Receptor Selectivity: PD 81,723 modulates adenosine receptors, whereas thieno-pyridines like Compound C1 antagonize ADP receptors. This divergence highlights the impact of core structure on target specificity.
  • Solubility and Bioavailability : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral thiophene derivatives like PD 81,723, which may require formulation aids for in vivo delivery .

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